molecular formula C12H14FN3 B6288289 3-(3-Fluoro-phenyl)-1,3a,4,5,6,7-hexahydro-pyrazolo[1,5-a]pyrazine, 95% CAS No. 2737205-56-8

3-(3-Fluoro-phenyl)-1,3a,4,5,6,7-hexahydro-pyrazolo[1,5-a]pyrazine, 95%

Cat. No. B6288289
CAS RN: 2737205-56-8
M. Wt: 219.26 g/mol
InChI Key: DHTKARPMUVLDIQ-UHFFFAOYSA-N
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Description

Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

Pyrrolopyrazine derivatives can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The pyrrolopyrazine scaffold is composed of a pyrrole ring and a pyrazine ring . The exact molecular structure of “3-(3-Fluoro-phenyl)-1,3a,4,5,6,7-hexahydro-pyrazolo[1,5-a]pyrazine, 95%” would require more specific information or analysis.


Chemical Reactions Analysis

The chemical reactions involving pyrrolopyrazine derivatives can vary widely depending on the specific compound and conditions. Some general reactions include cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Fluoro-phenyl)-1,3a,4,5,6,7-hexahydro-pyrazolo[1,5-a]pyrazine, 95%” would depend on its specific molecular structure. Pyrrolopyrazine derivatives, in general, are nitrogen-containing heterocyclic compounds .

Scientific Research Applications

Antimicrobial Activity

Pyrrolopyrazine derivatives, including the compound , have shown significant antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.

Anti-Inflammatory Activity

These compounds have also demonstrated anti-inflammatory properties . This suggests they could be used in the treatment of conditions characterized by inflammation.

Antiviral Activity

The antiviral activity of pyrrolopyrazine derivatives has been noted in scientific research . This opens up possibilities for their use in antiviral therapies.

Antifungal Activity

Pyrrolopyrazine derivatives have exhibited antifungal properties . This indicates their potential use in the treatment of fungal infections.

Antioxidant Activity

These compounds have shown antioxidant activity , which could make them useful in combating oxidative stress in the body.

Antitumor Activity

Pyrrolopyrazine derivatives have demonstrated antitumor properties . This suggests they could be explored further for potential applications in cancer therapy.

Kinase Inhibitory Activity

These compounds have shown activity on kinase inhibition , which could make them valuable in the treatment of diseases related to kinase activity.

Applications in OLEDs

Some pyrido[2,3-b]pyrazine-based compounds, which are structurally similar to the compound , have been used in the creation of high-performance OLEDs . This suggests potential applications of the compound in the field of electronics.

Mechanism of Action

Target of Action

Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been shown to inhibit tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been shown to inhibit trks . Once activated, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) that are associated with the proliferation, differentiation, and survival of cells .

Biochemical Pathways

Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been shown to inhibit trks , which play a crucial role in several signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt .

Pharmacokinetics

Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been shown to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 , which could impact their bioavailability.

Result of Action

Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been shown to inhibit the proliferation of certain cell lines .

Action Environment

The stability and efficacy of similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .

properties

IUPAC Name

3-(3-fluorophenyl)-1,3a,4,5,6,7-hexahydropyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3/c13-10-3-1-2-9(6-10)11-7-15-16-5-4-14-8-12(11)16/h1-3,6-7,12,14-15H,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTKARPMUVLDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)C(=CN2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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